molecular formula C19H13F3O6 B3587257 Methyl [3-(4-methylphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] carbonate

Methyl [3-(4-methylphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] carbonate

Cat. No.: B3587257
M. Wt: 394.3 g/mol
InChI Key: XYMWPFBKNWEDLG-UHFFFAOYSA-N
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Description

Methyl [3-(4-methylphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] carbonate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromen-4-one core structure substituted with a methylphenoxy group, a trifluoromethyl group, and a carbonate ester. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [3-(4-methylphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] carbonate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-4-one core, followed by the introduction of the methylphenoxy and trifluoromethyl groups. The final step involves the formation of the carbonate ester.

    Preparation of Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions.

    Introduction of Methylphenoxy Group: The methylphenoxy group can be introduced via nucleophilic aromatic substitution, where a suitable phenol derivative reacts with the chromen-4-one intermediate.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.

    Formation of Carbonate Ester: The final step involves the reaction of the hydroxyl group on the chromen-4-one derivative with a carbonate reagent, such as dimethyl carbonate, under basic conditions to form the desired carbonate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl [3-(4-methylphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] carbonate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or other reactive sites.

    Hydrolysis: The carbonate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and carbonic acid derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.

    Hydrolysis: Acidic or basic aqueous solutions are typically used for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, reduction may produce alcohols, and hydrolysis may result in alcohol and carbonic acid derivatives.

Scientific Research Applications

Methyl [3-(4-methylphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] carbonate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl [3-(4-methylphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] carbonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and function.

    Pathways Involved: The compound may influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Methyl [3-(4-methylphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] carbonate can be compared with other similar compounds, such as:

    Methyl [3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] acetate: This compound has a similar structure but with an acetate ester instead of a carbonate ester.

    Methyl [3-(4-methylphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] benzoate: This compound has a benzoate ester instead of a carbonate ester.

    Methyl [3-(4-methylphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] sulfonate: This compound has a sulfonate ester instead of a carbonate ester.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it suitable for various applications in scientific research and industry.

Properties

IUPAC Name

methyl [3-(4-methylphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3O6/c1-10-3-5-11(6-4-10)26-16-15(23)13-8-7-12(27-18(24)25-2)9-14(13)28-17(16)19(20,21)22/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMWPFBKNWEDLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)OC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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